(R)-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one
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Overview
Description
®-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one is a complex organic compound with a unique structure that includes a purine base and a tetrahydrofuran ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one typically involves multiple steps, including the formation of the purine base and the incorporation of the tetrahydrofuran ring. One common method involves the reductive amination of a precursor compound with p-methoxy benzylamine in the presence of acetic acid and sodium cyanoborohydride in ethanol . This reaction yields both trans and cis isomers of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
®-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one involves its interaction with specific molecular targets. For example, as an androgen receptor antagonist, it binds to the androgen receptor and inhibits its activity, thereby reducing the proliferation of prostate cancer cells . The compound may also interact with other cellular pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran derivatives: These compounds share the tetrahydrofuran ring structure and have similar chemical properties.
Purine analogs: Compounds with a purine base that exhibit similar biological activities.
Uniqueness
®-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one is unique due to its specific combination of a purine base and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H11ClN4O2 |
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Molecular Weight |
254.67 g/mol |
IUPAC Name |
2-chloro-7-methyl-9-[(3R)-oxolan-3-yl]purin-8-one |
InChI |
InChI=1S/C10H11ClN4O2/c1-14-7-4-12-9(11)13-8(7)15(10(14)16)6-2-3-17-5-6/h4,6H,2-3,5H2,1H3/t6-/m1/s1 |
InChI Key |
ZBPXFZAXKPWNMW-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1C2=CN=C(N=C2N(C1=O)[C@@H]3CCOC3)Cl |
Canonical SMILES |
CN1C2=CN=C(N=C2N(C1=O)C3CCOC3)Cl |
Origin of Product |
United States |
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